5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-phenylethenyl)-,2-propenylester(9CI)
Overview
Description
5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-phenylethenyl)-,2-propenylester(9CI) is a complex organic compound with a unique structure that includes a pyrimidine ring, a carboxylic acid group, and various substituents
Scientific Research Applications
5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-phenylethenyl)-,2-propenylester(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-phenylethenyl)-,2-propenylester(9CI) typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and other organic reagents. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-phenylethenyl)-,2-propenylester(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different carboxylic acid derivatives, while reduction may produce alcohols or other reduced forms of the compound.
Mechanism of Action
The mechanism of action of 5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-phenylethenyl)-,2-propenylester(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biochemical processes and cellular functions. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with varying substituents and functional groups. Examples include:
- 5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-phenylethenyl)-,methylester(9CI)
- 5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-phenylethenyl)-,1-methylethylester(9CI)
Uniqueness
The uniqueness of 5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-phenylethenyl)-,2-propenylester(9CI) lies in its specific structure and the presence of the propenyl ester group, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
prop-2-enyl 6-methyl-2-oxo-4-[(E)-2-phenylethenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-11-22-16(20)15-12(2)18-17(21)19-14(15)10-9-13-7-5-4-6-8-13/h3-10,14H,1,11H2,2H3,(H2,18,19,21)/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGUXSZZCFFTBB-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C=CC2=CC=CC=C2)C(=O)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(NC(=O)N1)/C=C/C2=CC=CC=C2)C(=O)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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